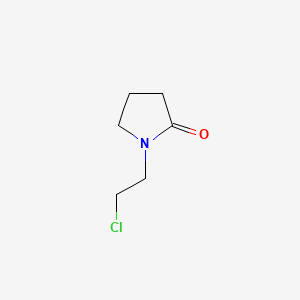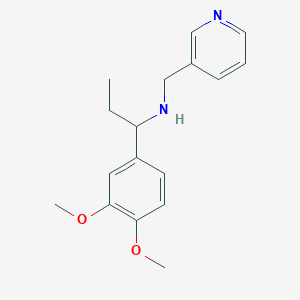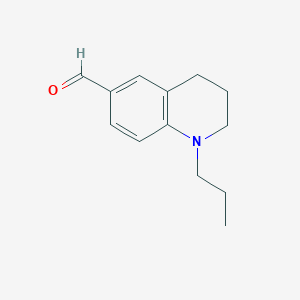
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms, and it is known for its prevalence in compounds with various biological activities. The piperidine ring is a six-membered nitrogen-containing non-aromatic ring, often found in pharmaceuticals. The sulfonyl group attached to the pyrazole ring and the carboxylic acid attached to the piperidine ring suggest that this compound could be an intermediate or a final product in the synthesis of potential drug candidates.
Synthesis Analysis
The synthesis of related pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the conversion of the acid to an acid chloride, followed by a reaction with 2,3-diaminopyridine . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves a multi-step process starting from piperidine carboxylic acids, proceeding through β-keto esters, and then reacting with N,N-dimethylformamide dimethyl acetal . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and HRMS . The presence of the sulfonyl group and the carboxylic acid in the compound of interest would likely result in characteristic signals in the NMR spectra, which could be used to confirm the structure of the synthesized compound. Additionally, the molecular structure could be further confirmed by single-crystal X-ray diffractometry, as demonstrated in the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, the reaction of pyrazole amine derivatives with phenylacetylene in the presence of iodine and ascorbic acid can lead to the formation of pyrazolo[1,5-a]quinoline thioether derivatives . The sulfonyl group in the compound of interest could potentially undergo reactions such as sulfenylation or be involved in the formation of sulfides, sulfoxides, or sulfones under controlled oxidation conditions . These reactions could be used to further modify the compound or to introduce additional functional groups that could enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the core structure. The presence of a sulfonyl group and a carboxylic acid in the compound of interest would likely influence its solubility, acidity, and potential for forming salts or esters. The compound's reactivity could also be affected by these functional groups, as they could participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound has been synthesized and characterized as part of novel heterocyclic amino acids, useful as achiral and chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).
Molecular Structure Studies
- Studies on related compounds involve the synthesis and molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, which are essential in understanding the properties and potential applications of these molecules (Shawish et al., 2021).
Anticancer Potential
- Derivatives of similar molecular structures have been evaluated for their anticancer properties, indicating the potential of such compounds in medicinal chemistry and drug design (Turov, 2020).
Application in Heterocyclic Chemistry
- This compound is significant in the field of heterocyclic chemistry, where it serves as a precursor or a component in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Beck et al., 1988).
Crystallography and Solid-State Chemistry
- Related research includes crystallography and solid-state chemistry studies, providing insights into the physical and chemical properties of these compounds, which can be applied in materials science (Naveen et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-10(7-13(2)12-8)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFOAJYDWWCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390391 |
Source


|
| Record name | SBB009713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925145-54-6 |
Source


|
| Record name | SBB009713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)